molecular formula C14H11ClN2O4S B2596136 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 1572604-63-7

1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No. B2596136
CAS RN: 1572604-63-7
M. Wt: 338.76
InChI Key: KBCOKHVMECNRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CP-690,550 and is categorized as a Janus kinase (JAK) inhibitor. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 works by inhibiting the activity of 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid activity, CP-690,550 reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, CP-690,550 has been shown to reduce joint inflammation and improve joint function. In psoriasis, CP-690,550 has been shown to reduce skin inflammation and improve skin lesions. Inflammatory bowel disease models have shown that CP-690,550 can reduce inflammation and improve gut function.

Advantages and Limitations for Lab Experiments

The advantages of using CP-690,550 in lab experiments include its well-established mechanism of action and its efficacy in reducing inflammation in various disease models. However, the limitations of using CP-690,550 include its high cost and the potential for off-target effects.

Future Directions

Further research on CP-690,550 could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and lupus. Additionally, research could focus on developing more selective 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid inhibitors with fewer off-target effects. Finally, research could explore the potential of combining CP-690,550 with other drugs to improve its efficacy in treating various diseases.
In conclusion, CP-690,550 is a promising compound with significant potential for therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with 2,3-dihydroindole-3-carboxylic acid in the presence of a base. The reaction occurs in a solvent, such as dichloromethane, and requires careful temperature control to ensure a high yield of the desired product.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid inhibitors, such as CP-690,550, have been shown to be effective in reducing inflammation and improving symptoms in these diseases.

properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-13-6-5-9(7-16-13)22(20,21)17-8-11(14(18)19)10-3-1-2-4-12(10)17/h1-7,11H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOKHVMECNRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1S(=O)(=O)C3=CN=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.